molecular formula C20H22Pt B1143713 Diphenyl(1,5-cyclooctadiene)platinum(II) CAS No. 12277-88-2

Diphenyl(1,5-cyclooctadiene)platinum(II)

Cat. No.: B1143713
CAS No.: 12277-88-2
M. Wt: 457.5 g/mol
InChI Key: GGVUMOXWZYBTLY-UHFFFAOYSA-N
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Description

Diphenyl(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the molecular formula C20H22Pt. It is commonly used in various chemical applications due to its unique properties. The compound consists of a platinum atom coordinated to two phenyl groups and a 1,5-cyclooctadiene ligand, forming a stable complex .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(1,5-cyclooctadiene)platinum(II) can be synthesized through the reaction of platinum(II) chloride with 1,5-cyclooctadiene and diphenylmagnesium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of diphenyl(1,5-cyclooctadiene)platinum(II) generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of automated reactors and controlled environments ensures the consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(1,5-cyclooctadiene)platinum(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diphenyl(1,5-cyclooctadiene)platinum(II) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in biological assays and as a probe for studying platinum-DNA interactions.

    Medicine: Explored for its anticancer properties, particularly in the development of platinum-based chemotherapeutic agents.

    Industry: Utilized in the production of electronic materials, such as thin films and coatings .

Mechanism of Action

The mechanism of action of diphenyl(1,5-cyclooctadiene)platinum(II) involves the coordination of the platinum center to various molecular targets. In biological systems, it can bind to DNA, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(1,5-cyclooctadiene)platinum(II) is unique due to its specific ligand arrangement, which provides distinct reactivity and stability compared to other platinum complexes.

Properties

CAS No.

12277-88-2

Molecular Formula

C20H22Pt

Molecular Weight

457.5 g/mol

IUPAC Name

benzene;cycloocta-1,5-diene;platinum(2+)

InChI

InChI=1S/C8H12.2C6H5.Pt/c1-2-4-6-8-7-5-3-1;2*1-2-4-6-5-3-1;/h1-2,7-8H,3-6H2;2*1-5H;/q;2*-1;+2

InChI Key

GGVUMOXWZYBTLY-UHFFFAOYSA-N

SMILES

C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2]

Canonical SMILES

C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2]

Synonyms

DIPHENYL(1,5-CYCLOOCTADIENE) PLATINUM(II)

Origin of Product

United States

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